2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
CAS No.: 439108-32-4
Cat. No.: VC7023645
Molecular Formula: C20H14N4
Molecular Weight: 310.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439108-32-4 |
|---|---|
| Molecular Formula | C20H14N4 |
| Molecular Weight | 310.36 |
| IUPAC Name | 2-(4-methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
| Standard InChI | InChI=1S/C20H14N4/c1-14-7-9-16(10-8-14)19-22-20-18(13-21)17(11-12-24(20)23-19)15-5-3-2-4-6-15/h2-12H,1H3 |
| Standard InChI Key | BNDMBBJMHCGMJE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=CC=C4 |
Introduction
Molecular Characteristics and Structural Features
Chemical Identity and Physicochemical Properties
The compound’s IUPAC name, 2-(4-methylphenyl)-7-phenyl- triazolo[1,5-a]pyridine-8-carbonitrile, delineates its substitution pattern: a 4-methylphenyl group at position 2, a phenyl group at position 7, and a carbonitrile moiety at position 8. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 439108-32-4 |
| Molecular Formula | C₂₀H₁₄N₄ |
| Molecular Weight | 310.36 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=CC=C4 |
| InChI Key | BNDMBBJMHCGMJE-UHFFFAOYSA-N |
The carbonitrile group (-C≡N) at position 8 introduces polarity, potentially enhancing solubility in polar aprotic solvents, though experimental solubility data remain undocumented. The planar triazolo-pyridine core facilitates π-π stacking interactions, a feature exploited in materials science for organic semiconductors or light-emitting diodes .
Comparative Analysis with Structural Analogs
Comparisons with related compounds highlight the impact of substituents on physicochemical properties:
These analogs underscore how substituent variation modulates electronic properties and bioactivity.
Synthesis and Reaction Pathways
Plausible Synthetic Routes
While no explicit synthesis for 2-(4-Methylphenyl)-7-phenyl- triazolo[1,5-a]pyridine-8-carbonitrile is documented, methodologies for analogous triazolopyridines suggest a multi-step approach:
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Enaminonitrile Precursor Formation:
Enaminonitriles, synthesized via condensation of acetonitrile derivatives with amines, serve as key intermediates. For example, microwave-assisted reactions between enaminonitriles and benzohydrazides yield triazolopyridines in 50–94% yields under catalyst-free conditions . -
Cyclization and Functionalization:
A transamidation step between the enaminonitrile and a substituted phenylhydrazine could form the triazole ring, followed by nucleophilic addition of a cyanide source to introduce the carbonitrile group. Microwave irradiation (e.g., 100–150°C, 1–3 hours) accelerates these steps, minimizing side reactions . -
Purification and Characterization:
Column chromatography or recrystallization isolates the product, with structural confirmation via NMR, HRMS, and X-ray crystallography (if applicable).
Optimization Challenges
The steric bulk of the 4-methylphenyl and phenyl groups may hinder cyclization, necessitating elevated temperatures or prolonged reaction times. Solvent selection also impacts yield; toluene and chlorobenzene outperform DMF or ACN in similar reactions .
Future Research Directions
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Synthetic Methodology Development:
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Biological Screening:
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Prioritize assays for kinase inhibition (e.g., ALK, EGFR) and antimicrobial activity.
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Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549).
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Structure-Activity Relationship (SAR) Studies:
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Modify substituents at positions 2, 7, and 8 to assess impact on bioactivity.
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Introduce solubilizing groups (e.g., -OH, -NH₂) to enhance pharmacokinetics.
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Materials Characterization:
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Measure charge carrier mobility in thin-film transistors.
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Determine HOMO/LUMO levels via cyclic voltammetry.
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